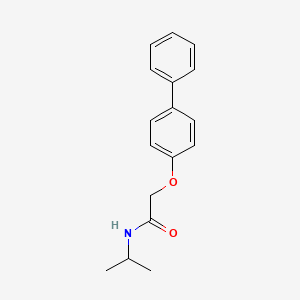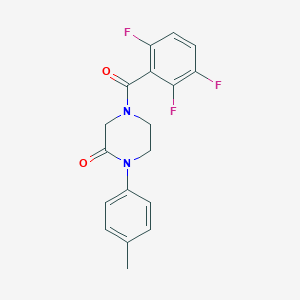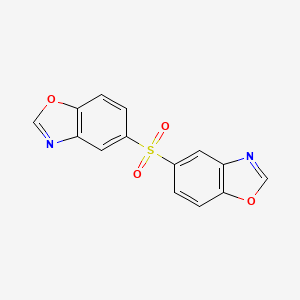![molecular formula C19H22N2O2 B5591001 N-[2-(4-morpholinyl)ethyl]-4-biphenylcarboxamide](/img/structure/B5591001.png)
N-[2-(4-morpholinyl)ethyl]-4-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-morpholinyl)ethyl]-4-biphenylcarboxamide is a useful research compound. Its molecular formula is C19H22N2O2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.168127949 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Anti-anoxic Activity
N-[2-(4-morpholinyl)ethyl]-4-(3-trifluoromethylphenyl)-2- thiazolecarboxamide hydrochloride, a derivative of N-[2-(4-morpholinyl)ethyl]-4-biphenylcarboxamide, has shown significant anti-anoxic (AA) activity in mice. Its structure-activity relationships in providing AA activity have been a focus of research, highlighting its potential in cerebral protective agents (Ohkubo et al., 1995).
2. Molecular Structure Analysis
The molecular structure of derivatives like N1,N2-bis(2,6-diethylphenyl)morpholine-4-carboxamidine has been studied, revealing orientations and interactions of its molecular components. This is crucial in understanding the compound's properties and potential applications in various fields (Sudha et al., 1997).
3. Synthesis of Morpholines
Research on converting 1,2-amino alcohols into morpholines using this compound related compounds has been conducted. This process involves using sulfinamides as temporary protecting/activating groups on the amine, demonstrating the compound's utility in organic synthesis (Fritz et al., 2011).
4. Catalysis in Asymmetric Reactions
The compound's derivatives have been used as ligands in gold-catalyzed asymmetric aldol reactions. This research opens avenues for the application of this compound in catalysis and asymmetric synthesis (Ito et al., 1987).
5. Antitumor Agents
Derivatives of this compound have been explored for their potential as antitumor agents. These studies focus on understanding their interactions with DNA and their ability to act as DNA-intercalating agents, which is crucial in cancer research (Atwell et al., 1989).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(20-10-11-21-12-14-23-15-13-21)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9H,10-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLASBXFYKFUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5590939.png)
![1-(5-{1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5590942.png)
![(1R*,3S*)-7-[(2,4-difluorophenyl)acetyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5590949.png)
![4-(4-thiomorpholinylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5590954.png)


![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[2-(methylthio)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B5590978.png)
![1-[3-(1-pyrrolidinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5590983.png)
![4-chloro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5590990.png)
![N-(2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5590997.png)
![5-(3-pyridinyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5591003.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-difluorobenzamide](/img/structure/B5591015.png)
